molecular formula C12H15BClNO4 B2861951 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid CAS No. 2377610-82-5

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B2861951
CAS No.: 2377610-82-5
M. Wt: 283.52
InChI Key: PTFQQHFFOXMXKU-UHFFFAOYSA-N
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Description

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a boronic ester-functionalized pyridine derivative with a chlorine atom at position 3, a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at position 5, and a carboxylic acid moiety at position 2. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation .

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)7-5-8(14)9(10(16)17)15-6-7/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFQQHFFOXMXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 3-chloro-5-iodopyridine-2-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the organoborane compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate or sodium hydroxide), and solvents (such as toluene or ethanol). The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions, functional groups, and steric/electronic profiles. Key differences are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Pyridine-Based Boronic Esters

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Cl (3), B(pin) (5), COOH (2) Boronic ester, carboxylic acid, Cl ~291.5* Cross-coupling, drug synthesis
3-Chloro-5-(ethoxycarbonyl)-pyridine-2-carboxylic acid Cl (3), COOEt (5), COOH (2) Ethoxycarbonyl, carboxylic acid, Cl 229.62 Intermediate for ester hydrolysis
2-Chloro-5-(tetramethyl-dioxaborolan-2-yl)-3-pyridinamine Cl (2), B(pin) (5), NH₂ (3) Boronic ester, amine, Cl ~254.1 Coupling with electrophilic partners
2-Chloro-5-methoxy-3-(tetramethyl-dioxaborolan-2-yl)pyridine Cl (2), B(pin) (3), OMe (5) Boronic ester, methoxy, Cl 269.53 Steric hindrance impacts coupling
2-Chloro-3-cyclobutoxy-5-(tetramethyl-dioxaborolan-2-yl)pyridine Cl (2), B(pin) (5), O-cyclobutyl (3) Boronic ester, ether, Cl 309.60 Steric bulk reduces reaction rates
3-Chloro-2-cyclopropyl-5-(tetramethyl-dioxaborolan-2-yl)pyridine Cl (3), B(pin) (5), cyclopropyl (2) Boronic ester, cyclopropyl, Cl 279.57 Ring strain modulates reactivity
2-Chloro-3-fluoro-5-(tetramethyl-dioxaborolan-2-yl)pyridine Cl (2), B(pin) (5), F (3) Boronic ester, F, Cl ~276.6 Enhanced electronic polarization
3-Methoxy-5-(tetramethyl-dioxaborolan-2-yl)pyridine-2-carboxylic acid OMe (3), B(pin) (5), COOH (2) Boronic ester, methoxy, COOH ~291.5 Electron-donating vs. Cl effects
2-chloro-3-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Cl (2), B(pin) (3), CF₃ (5) Boronic ester, CF₃, Cl ~329.6 Strong electron-withdrawing CF₃ group

*Estimated based on analogous structures.

Detailed Comparative Analysis

Electronic Effects

  • Carboxylic Acid vs. Amine/Ether Groups: The carboxylic acid group (COOH) in the target compound is electron-withdrawing, which polarizes the pyridine ring and activates the boronic ester for cross-coupling reactions .
  • Chlorine vs. Methoxy/Fluorine : Chlorine’s moderate electron-withdrawing effect (σₚ = 0.23) enhances electrophilicity at the boronic ester compared to methoxy (σₚ = -0.27, electron-donating) or fluorine (σₚ = 0.06, weakly deactivating) .

Steric Effects

  • Cyclobutoxy and Cyclopropyl Substituents : The cyclobutoxy group in and cyclopropyl in introduce significant steric bulk, which may hinder access to the boronic ester during coupling reactions. The target compound’s smaller COOH group minimizes steric interference.

Reactivity in Suzuki-Miyaura Coupling

  • Trifluoromethyl vs. However, CF₃’s steric demand might offset this benefit.
  • Ethoxycarbonyl vs. Boronic Ester : The ethoxycarbonyl group in is hydrolytically labile, enabling post-coupling derivatization, whereas the boronic ester in the target compound is directly reactive in cross-couplings.

Biological Activity

3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BClNO4
  • Molecular Weight : 239.51 g/mol
  • CAS Number : 865186-94-3

This compound is characterized by the presence of a chloro substituent on the pyridine ring and a dioxaborolane moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those similar to this compound. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)0.126
Compound BCOLO201 (colorectal cancer)0.087
Compound C4T1 (murine mammary carcinoma)0.150

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The biological mechanisms underlying the activity of this compound can include:

  • Cell Cycle Arrest : Studies indicate that compounds similar to this pyridine derivative can cause cell cycle arrest at different phases depending on the concentration and type of cancer cell line. For example, an increase in G0/G1 phase cells was observed in MDA-MB-231 cells treated with certain concentrations .
  • Apoptosis Induction : The compound may promote apoptosis through intrinsic pathways involving caspases and mitochondrial membrane potential changes .
  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies

A notable case study involved the evaluation of a related compound in a mouse model for metastatic breast cancer. The study demonstrated that treatment with the compound significantly reduced tumor burden and metastasis compared to control groups. The study reported an effective reduction in metastatic nodules in treated mice after a 30-day regimen .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration.

Toxicological assessments have indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

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